molecular formula C17H16N2O3S B495077 {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid CAS No. 314047-65-9

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid

Cat. No.: B495077
CAS No.: 314047-65-9
M. Wt: 328.4g/mol
InChI Key: QYALXCFTRUHOKT-UHFFFAOYSA-N
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Description

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol . This compound is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a thioacetic acid moiety. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid has several applications in scientific research:

Properties

IUPAC Name

2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALXCFTRUHOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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